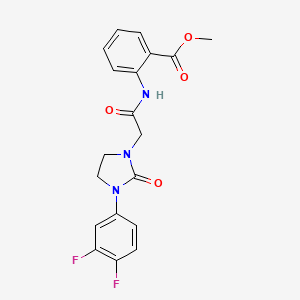
Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The difluorophenyl group can be introduced via a nucleophilic substitution reaction.
- Common reagents include difluorobenzene derivatives and appropriate nucleophiles under controlled temperature conditions.
Attachment of the Benzoate Ester:
- The final step involves esterification, where the benzoate group is attached to the imidazolidinone intermediate.
- This can be achieved using reagents like methyl benzoate and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial to maximize yield and purity. Advanced purification techniques like recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester or the imidazolidinone ring.
Reduction: Reduction reactions may target the carbonyl groups within the imidazolidinone ring.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents or nucleophiles like amines or thiols under mild to moderate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
- May interact with specific enzymes or receptors in biological systems.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Could serve as a lead compound for drug development.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in the design of novel polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Imidazolidinone Ring:
- Starting with a suitable amine and a carbonyl compound, the imidazolidinone ring can be formed through a cyclization reaction.
- Reaction conditions often involve heating in the presence of a catalyst such as an acid or base.
Mechanism of Action
The mechanism by which Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The difluorophenyl group and the imidazolidinone ring are critical for binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
- Methyl 2-(2-(3-(3,4-dichlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate
- Methyl 2-(2-(3-(3,4-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate
Comparison:
Structural Differences: Variations in the substituents on the phenyl ring (e.g., fluorine vs. chlorine or methoxy groups) can significantly alter the compound’s properties.
Biological Activity: The presence of different substituents can affect the compound’s interaction with biological targets, leading to differences in efficacy and potency.
Chemical Reactivity:
Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 2-[[2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c1-28-18(26)13-4-2-3-5-16(13)22-17(25)11-23-8-9-24(19(23)27)12-6-7-14(20)15(21)10-12/h2-7,10H,8-9,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNPTQRXYAVZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2741913.png)
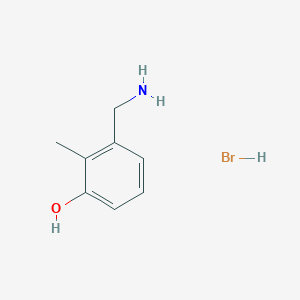
![2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B2741917.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3,4-dimethylbenzamide](/img/structure/B2741924.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)
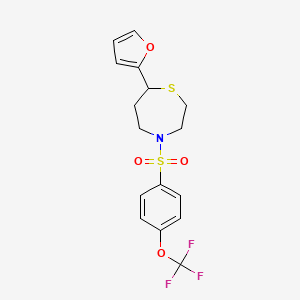
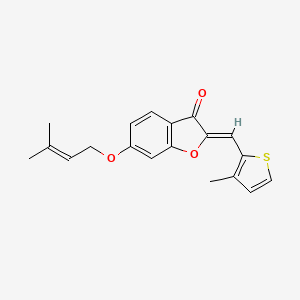
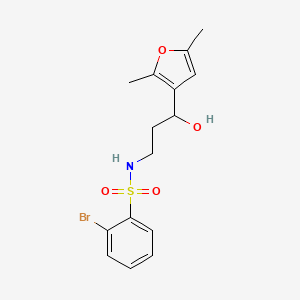
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2741931.png)
